REACTION_SMILES
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[NH4+:25].[OH-:26].[OH:21][N+:22]([O-:23])=[O:24].[S:16](=[O:17])(=[O:18])([OH:19])[OH:20].[n:1]1[cH:2][c:3]([C:7](=[O:8])[c:9]2[c:10]([Cl:15])[cH:11][cH:12][cH:13][cH:14]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3]([C:7](=[O:8])[c:9]2[c:10]([Cl:15])[cH:11][cH:12][c:13]([N+:22](=[O:21])[O-:23])[cH:14]2)[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1cccnc1)c1ccccc1Cl
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Name
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Type
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product
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Smiles
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O=C(c1cccnc1)c1cc([N+](=O)[O-])ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |